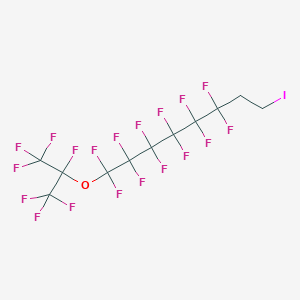

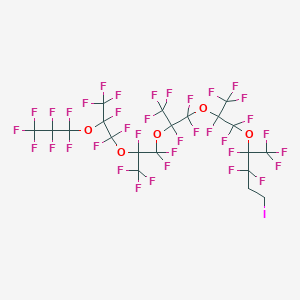

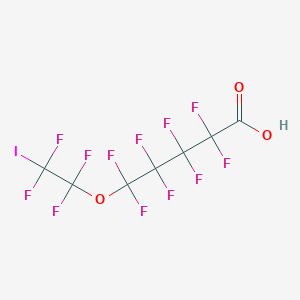

8-Iodoperfluoro(6-oxaoctanoic)acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Iodoperfluoro(6-oxaoctanoic)acid, also known as 8-IPA, is a perfluoroalkyl iodide that is used in various scientific research applications. It is synthesized through a reaction between 6-oxaoctanoic acid and iodine, and has a molecular formula of C8F17IO. 8-IPA has a wide range of biochemical and physiological effects, and is used in laboratory experiments for its unique properties and advantages.

Wissenschaftliche Forschungsanwendungen

Phase Behaviors and Self-Assembly Properties

Perfluorononanoic acid (C8F17COOH) demonstrates unique phase behaviors and self-assembly properties due to the characteristics of fluorocarbon chains. In a comparative study with nonanoic acid (C8H17COOH), it was found that C8F17COOH, when mixed with tetradecyltrimethylammonium hydroxide (TTAOH) in water, forms high viscoelastic gel phases consisting of vesicles. This is attributed to the rigid structure, stronger hydrophobicity, and larger volume of fluorocarbon chains (Zhang et al., 2010).

Biotransformation in River Sediment

Research on 6:2 FTOH (F(CF2)6CH2CH2OH), a raw material replacing 8:2 FTOH for FTOH-based products, has shown that in an aerobic river sediment system, 6:2 FTOH undergoes rapid biotransformation. Notably, 5:3 acid [F(CF2)5CH2CH2COOH] was the predominant polyfluorinated acid formed, suggesting selective microbial degradation pathways in the sediment (Zhao et al., 2013).

Biotransformation Pathways Review

A review of biotransformation studies of fluorotelomer-based compounds, such as 8:2 FTOH, reveals that these compounds generally degrade to form perfluoroalkyl carboxylates (PFCAs). This process primarily occurs through microbial systems or in animal models like rats and mice, suggesting a significant environmental impact (Butt et al., 2014).

Electrochemical Degradation in Wastewater

A study focused on the electrochemical treatment of PFASs in industrial wastewater revealed efficient removal of these substances. This process highlights the potential of electrochemical technologies in managing PFAS emissions in industrial wastewaters, which are a significant source of environmental pollution (Gómez-Ruiz et al., 2017).

Aerobic Biotransformation by Activated Sludge

Research investigating the biodegradation potential of 8-2 telomer B alcohol in activated sludge from a domestic wastewater treatment plant under aerobic conditions identified several transformation products. This study provides insights into the possible degradation pathways of perfluorinated acid metabolites (Wang et al., 2005).

Protonation Constants of Fluorinated Polyamines

The study of protonation constants of various fluorinated polyamines provided insights into their chemical behavior and potential applications. This information is crucial for understanding the interactions of these compounds in biological systems (Frassineti et al., 2003).

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoro-5-(1,1,2,2-tetrafluoro-2-iodoethoxy)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF12IO3/c8-2(9,1(21)22)3(10,11)4(12,13)6(16,17)23-7(18,19)5(14,15)20/h(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMHOXRIGWSKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(OC(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF12IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Iodoperfluoro-6-oxaoctanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)